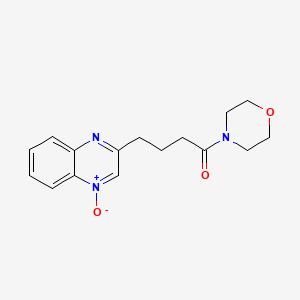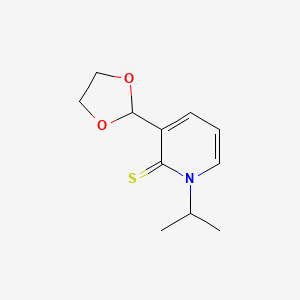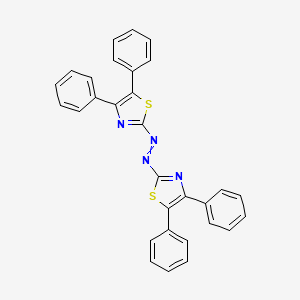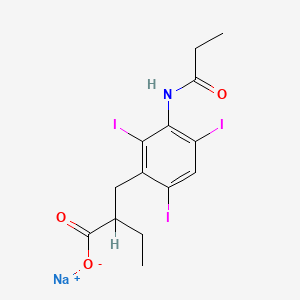
alpha-Ethyl-3-propionamido-2,4,6-triiodohydrocinnamic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of iodine atoms, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt involves multiple steps, typically starting with the iodination of a phenyl ring. The introduction of the propionylamino group is achieved through a series of substitution reactions. The final step involves the formation of the sodium salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound often employs large-scale iodination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the production process, reducing the time and cost associated with the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The iodine atoms can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a labeling agent due to its iodine content.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt exerts its effects involves its interaction with specific molecular targets. The iodine atoms play a crucial role in these interactions, often participating in halogen bonding and other non-covalent interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl-3-(3-acetylamino-2,4,6-triiodophenyl)propanoic acid sodium salt
- 2-Ethyl-3-(3-butyrylamino-2,4,6-triiodophenyl)propanoic acid sodium salt
Uniqueness
Compared to similar compounds, 2-Ethyl-3-(3-propionylamino-2,4,6-triiodophenyl)propanoic acid sodium salt is unique due to its specific propionylamino group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it particularly valuable in certain applications, such as diagnostic imaging and biochemical assays.
Propriétés
Numéro CAS |
69382-16-7 |
|---|---|
Formule moléculaire |
C14H15I3NNaO3 |
Poids moléculaire |
648.98 g/mol |
Nom IUPAC |
sodium;2-[[2,4,6-triiodo-3-(propanoylamino)phenyl]methyl]butanoate |
InChI |
InChI=1S/C14H16I3NO3.Na/c1-3-7(14(20)21)5-8-9(15)6-10(16)13(12(8)17)18-11(19)4-2;/h6-7H,3-5H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1 |
Clé InChI |
JWTDQMZNYKKRHR-UHFFFAOYSA-M |
SMILES canonique |
CCC(CC1=C(C(=C(C=C1I)I)NC(=O)CC)I)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)

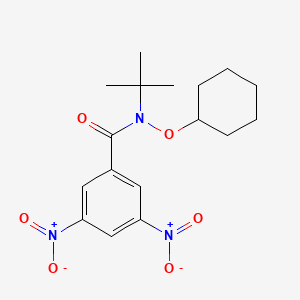

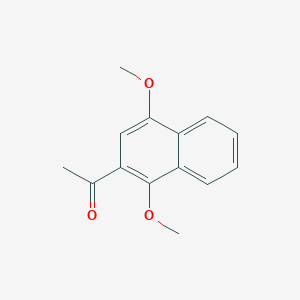
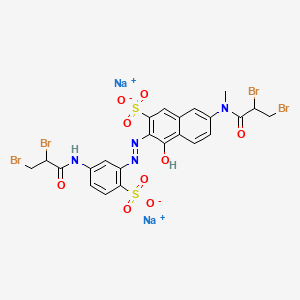
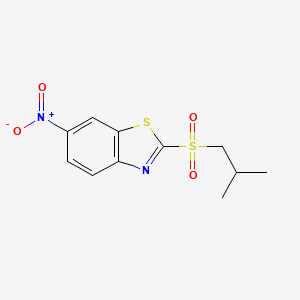

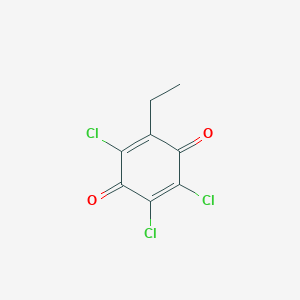
![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
